molecular formula C19H25NO5 B12333532 Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate

Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12333532
M. Wt: 347.4 g/mol
InChI Key: FAGIYEFOUYDXNE-UHFFFAOYSA-N
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Description

Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, including cyclization and condensation reactions. One common method involves the reaction of a chromanone derivative with a piperidine derivative under specific conditions to form the spiro linkage. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spiro linkage and functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4’-piperidine]-1’-carboxylate is unique due to its combination of a spiro linkage, chromane backbone, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

tert-butyl 6-methoxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H25NO5/c1-18(2,3)25-17(22)20-9-7-19(8-10-20)12-15(21)14-11-13(23-4)5-6-16(14)24-19/h5-6,11H,7-10,12H2,1-4H3

InChI Key

FAGIYEFOUYDXNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)OC

Origin of Product

United States

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